2-Cyclobutyl-6-methylisonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-cyclobutyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-5-9(7-12)6-11(13-8)10-3-2-4-10/h5-6,10H,2-4H2,1H3 |
InChI Key |
BSTCVSNJQNYCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCC2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutyl 6 Methylisonicotinonitrile
Reactions Involving the Nitrile Functional Group (e.g., Hydrolysis, Reduction, Nucleophilic Additions)
The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its most common and synthetically useful transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.comchemguide.co.uklibretexts.orgbyjus.com The reaction proceeds through an amide intermediate. chemistrysteps.combyjus.com
Acid-catalyzed hydrolysis: In the presence of a strong acid like hydrochloric acid and heat, the nitrile is protonated, which enhances its electrophilicity. libretexts.orgpressbooks.pub Subsequent attack by water leads to an imidic acid, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid, 2-cyclobutyl-6-methylisonicotinic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgbyjus.com
Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521) solution, involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. libretexts.org This initially forms an imidic acid anion, which, after protonation and tautomerization, gives the amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of the carboxylate salt (e.g., sodium 2-cyclobutyl-6-methylisonicotinate) and ammonia (B1221849) gas. chemguide.co.uk Acidification of the salt is necessary to isolate the free carboxylic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine, which is a valuable transformation for introducing an aminomethyl group.
To Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. pressbooks.pub The reaction involves two successive additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org An aqueous workup then protonates the resulting dianion to yield 2-cyclobutyl-6-(aminomethyl)pyridine.
To Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of nitriles to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction. After the initial hydride addition, the intermediate imine-aluminum complex is stable until a hydrolytic workup, which liberates the aldehyde. chemistrysteps.com
Nucleophilic Additions: The electrophilic carbon of the nitrile group is a target for various nucleophiles, most notably organometallic reagents.
Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the nitrile group forms an imine anion after the initial nucleophilic attack. libretexts.org Subsequent hydrolysis of this intermediate furnishes a ketone. openstax.org For instance, reacting 2-cyclobutyl-6-methylisonicotinonitrile with methylmagnesium bromide would be expected to yield 1-(2-cyclobutyl-6-methylpyridin-4-yl)ethan-1-one after hydrolysis.
A summary of expected nitrile group transformations is presented in the table below.
| Reagent(s) | Product Type | Expected Product Name |
| H₃O⁺, heat | Carboxylic Acid | 2-Cyclobutyl-6-methylisonicotinic acid |
| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | 2-Cyclobutyl-6-methylisonicotinic acid |
| 1. LiAlH₄; 2. H₂O | Primary Amine | (2-Cyclobutyl-6-methylpyridin-4-yl)methanamine |
| 1. DIBAL-H; 2. H₂O | Aldehyde | 2-Cyclobutyl-6-methylisonicotinaldehyde |
| 1. R-MgX; 2. H₂O | Ketone | 1-(2-Cyclobutyl-6-methylpyridin-4-yl)-1-alkanone |
Transformations of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is electron-deficient, which influences its reactivity. This electron deficiency makes it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene. beilstein-journals.org However, the substituents already present on the ring will direct the position of any further functionalization.
Given the 2,4,6-substitution pattern, nucleophilic aromatic substitution would be directed to the remaining unsubstituted positions (C3 and C5). Electrophilic substitution, which is generally difficult on pyridines unless under harsh conditions or with activating groups, would also target these positions. researchgate.net The nitrogen atom itself can act as a nucleophile, reacting with alkyl halides to form pyridinium (B92312) salts. researchgate.net
Modifications and Derivatizations of the Cyclobutyl Moiety
The cyclobutyl ring is a saturated carbocycle and is generally chemically inert under many reaction conditions. chemguide.co.uk Its primary role in many molecules is to act as a rigid scaffold or a bioisosteric replacement for other groups, such as phenyl rings, to improve pharmacokinetic properties in drug candidates. chemguide.co.ukgoogle.com
Direct functionalization of the cyclobutyl ring without affecting the rest of the molecule is challenging and would likely require radical-based reactions, such as free-radical halogenation, which often lack selectivity. More targeted modifications would typically be incorporated during the synthesis of the cyclobutyl-containing starting materials before its attachment to the pyridine ring. For instance, cyclobutanone (B123998) can be a versatile precursor to various substituted cyclobutane (B1203170) derivatives.
Catalytic Aspects in this compound Chemistry
Catalysis offers powerful tools for the derivatization of heterocyclic compounds like this compound, enabling transformations that would otherwise be difficult.
Transition metal catalysis is a cornerstone for the functionalization of pyridine rings, often proceeding via C-H activation. nih.gov Catalysts based on palladium, rhodium, iridium, and copper are frequently employed. nih.govmdpi.comgoogle.com
Cross-Coupling Reactions: If a halo-substituent were present on the pyridine ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be a primary method for introducing new carbon-carbon bonds.
C-H Functionalization: Direct C-H functionalization of the pyridine ring is a modern and efficient strategy. nih.gov For a 2,6-disubstituted pyridine, transition metal catalysts can direct the selective arylation, alkenylation, or alkylation at the C3 or C4 positions, depending on the catalyst and directing group effects. libretexts.orgnih.gov For instance, iridium-based catalysts have been shown to promote the C3-alkylation of pyridines. libretexts.org
The nitrile group itself can also be activated by transition metals. For example, transition-metal-catalyzed addition of boronic acids to nitriles can produce ketones or other functional groups. acs.org
Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis and functionalization. mdpi.com
Pyridinium Ion Activation: Chiral amines can react with α,β-unsaturated aldehydes to form chiral iminium ions, which can participate in enantioselective cycloaddition reactions. youtube.com While this compound itself is not an α,β-unsaturated aldehyde, its pyridine nitrogen can be activated by alkylation to form a pyridinium salt. These activated pyridinium salts are more susceptible to nucleophilic attack and can undergo dearomatization reactions catalyzed by chiral organocatalysts. pressbooks.pubacs.org
Enamine Catalysis: Chiral primary or secondary amines can catalyze reactions by forming nucleophilic enamines with carbonyl compounds. mdpi.com These can then react with electrophiles. For example, an aldehyde could be reacted with a chiral amine catalyst to form an enamine, which could then potentially attack an activated form of the pyridine ring. acs.org
Elucidation of Reaction Mechanisms and Reaction Pathways
The mechanisms of the reactions involving this compound can be inferred from established mechanistic pathways for its constituent functional groups.
Nitrile Hydrolysis Mechanism: The acid-catalyzed hydrolysis begins with protonation of the nitrile nitrogen, followed by nucleophilic attack of water, a proton transfer, and tautomerization to an amide. chemistrysteps.comlibretexts.org The base-catalyzed route involves the direct attack of a hydroxide ion, followed by protonation and tautomerization. chemistrysteps.comopenstax.org
Pyridine C-H Activation Mechanism: Transition-metal-catalyzed C-H functionalization often involves the coordination of the pyridine nitrogen to the metal center. nih.gov This brings the catalyst into proximity with a C-H bond (typically at C2 or C6), facilitating its cleavage via processes like concerted metalation-deprotonation or oxidative addition. Subsequent reductive elimination releases the functionalized pyridine product and regenerates the catalyst. libretexts.org
Organocatalytic Mechanism (Hypothetical Derivatization): In a hypothetical asymmetric dearomatization, the pyridine nitrogen would first be activated (e.g., by acylation or alkylation). A chiral organocatalyst, such as a Brønsted acid or a hydrogen-bond donor, would then bind to the activated pyridine and/or the incoming nucleophile, creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack on the pyridine ring. pressbooks.pub For example, a chiral thiourea (B124793) catalyst can activate nitroolefins towards nucleophilic attack through hydrogen bonding. mdpi.com
Below is a table summarizing key mechanistic intermediates for the predicted reactivity.
| Reaction Type | Key Mechanistic Intermediate(s) |
| Acid-Catalyzed Nitrile Hydrolysis | Protonated Nitrile, Imidic Acid, Protonated Amide |
| Base-Catalyzed Nitrile Hydrolysis | Imidate Anion, Amide |
| Nitrile Reduction (LiAlH₄) | Imine Anion, Dianion |
| Grignard Addition to Nitrile | Imine Anion Salt |
| Transition Metal-Catalyzed C-H Arylation | Pyridine-Metal Complex, Metallacyclic Intermediate |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Cyclobutyl-6-methylisonicotinonitrile in solution. Both ¹H and ¹³C NMR experiments are critical for mapping the connectivity of atoms.
In ¹H NMR, the distinct chemical environments of the hydrogen atoms lead to a predictable pattern of signals. The aromatic protons on the pyridine (B92270) ring are expected to appear as singlets in the downfield region due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. The protons of the cyclobutyl group would exhibit complex multiplet patterns in the aliphatic region, resulting from their diastereotopic nature and coupling to adjacent protons. The methyl group attached to the pyridine ring would present as a sharp singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the quaternary carbons of the pyridine ring and the nitrile group, the methine and methylene (B1212753) carbons of the cyclobutyl ring, and the methyl carbon. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of related structures.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Pyridine-H (1H, s) | 7.5-7.7 | C (nitrile) | 118-120 |
| Pyridine-H (1H, s) | 7.3-7.5 | C (pyridine, C-CN) | 140-142 |
| Cyclobutyl-CH (1H, quintet) | 3.6-3.8 | C (pyridine, C-cyclobutyl) | 165-167 |
| Cyclobutyl-CH₂ (4H, m) | 2.0-2.4 | C (pyridine, C-CH₃) | 160-162 |
| Methyl-H (3H, s) | 2.5-2.7 | CH (pyridine) | 122-124 |
| CH (pyridine) | 120-122 | ||
| CH (cyclobutyl) | 38-40 | ||
| CH₂ (cyclobutyl) | 28-30 | ||
| CH₂ (cyclobutyl) | 18-20 | ||
| CH₃ (methyl) | 22-24 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., LC-MS, UPLC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly powerful, as they couple the separation capabilities of chromatography with the detection prowess of MS. nih.gov
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₂N₂. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the cyclobutyl group or cleavage of the cyclobutyl ring, providing evidence for its presence and attachment to the pyridine core.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular formula and common fragmentation patterns.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Exact Mass | 172.1000 | Theoretical monoisotopic mass |
| [M+H]⁺ (HRMS) | 173.1073 | Protonated molecular ion, confirms formula |
| Major Fragment Ion 1 | m/z 117 | Loss of cyclobutyl group ([M-C₄H₇]⁺) |
| Major Fragment Ion 2 | m/z 145 | Loss of ethylene (B1197577) from cyclobutyl ring |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. bldpharm.com A reversed-phase HPLC method, typically using a C18 column, would be developed to separate the target compound from any starting materials, by-products, or degradation products.
The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks. A well-developed method should show a sharp, symmetrical peak for the compound. The retention time is a characteristic property of the compound under specific chromatographic conditions. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 3: Illustrative HPLC Purity Analysis Report Example data for a hypothetical purity assessment.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.85 | 99.8 | This compound |
| 2 | 3.12 | 0.1 | Impurity A |
| 3 | 5.54 | 0.1 | Impurity B |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. These methods are complementary and provide a characteristic fingerprint for the compound.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. Aliphatic C-H stretching vibrations from the cyclobutyl and methyl groups would be observed in the 2950-2850 cm⁻¹ range. Raman spectroscopy would also clearly show the nitrile and aromatic ring vibrations. researchgate.net
Table 4: Key Vibrational Spectroscopy Bands for this compound Characteristic frequencies based on functional group analysis.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Nitrile (C≡N) | Stretching | 2225 - 2235 | Strong (IR), Strong (Raman) |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium (IR) |
| Aliphatic C-H (Cyclobutyl, Methyl) | Stretching | 2850 - 2980 | Strong (IR) |
| Aromatic Ring (C=C, C=N) | Stretching | 1450 - 1610 | Medium-Strong (IR, Raman) |
| C-H | Bending | 1370 - 1470 | Medium (IR) |
X-ray Diffraction Analysis for Solid-State Structural Determination
For crystalline samples of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, to an extremely high degree of precision.
An X-ray diffraction study would confirm the planarity of the pyridine ring and the puckered conformation of the cyclobutyl ring. It would also reveal intermolecular interactions, such as π–π stacking or C-H···N hydrogen bonds, that govern the crystal packing. nih.govnih.govresearchgate.net Such analyses have been performed on related nicotinonitrile structures to understand their solid-state properties. nih.govnih.gov
Table 5: Hypothetical Crystallographic Data for this compound Illustrative data based on typical values for organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) ** | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| Density (calculated) (g/cm³) ** | 1.110 |
Computational Chemistry and Theoretical Modelling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of a molecule like 2-cyclobutyl-6-methylisonicotinonitrile. While specific DFT studies on this compound are not available in the current body of scientific literature, the application of this methodology would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Subsequent calculations would typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated from the DFT calculations. This map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the nitrile group would be expected to be a region of high electron density, making it a potential site for electrophilic attack or hydrogen bonding.
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could provide deeper insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms under a given force field, MD can explore the conformational landscape of the molecule, revealing the most populated conformations and the energy barriers between them. Such simulations, performed in a solvent like water, would also show how the molecule interacts with its surroundings and how its conformation might change in a biological medium. To date, specific molecular dynamics simulation studies for this compound have not been published.
Prediction of Molecular Descriptors and Topological Properties
Molecular descriptors are numerical values that characterize the properties of a molecule. These can be calculated from the molecular structure and are useful for predicting physicochemical properties and biological activity. For this compound, several key descriptors have been computationally predicted and are available in public databases like PubChem. nih.gov
One important descriptor is the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms in a molecule. nih.gov It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The number of rotatable bonds is another critical descriptor that influences a molecule's conformational flexibility and bioavailability. nih.gov
Below is a table of computationally predicted molecular descriptors for this compound.
| Descriptor | Value | Source |
| Molecular Formula | C11H12N2 | nih.gov |
| Molecular Weight | 172.23 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | nih.gov |
| Number of Rotatable Bonds | 1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| XLogP3 | 2.2 | nih.gov |
This data is based on computational predictions and has not been experimentally verified.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. These methods aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a novel compound like this compound, for which specific biological activity data is not yet available, QSAR models developed for analogous compounds can be highly informative.
If a series of structurally similar isonicotinonitrile derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to guide the design of new, potentially more potent, analogues. However, no specific QSAR studies incorporating this compound have been reported in the scientific literature.
Molecular Docking and Pharmacophore Modeling for Hypothetical Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most often used to predict the interaction between a small molecule ligand and a protein receptor. If a hypothetical biological target for this compound were identified, molecular docking could be employed to predict its binding mode and affinity. The results of such a study would provide a structural hypothesis for the molecule's mechanism of action.
Pharmacophore modeling is another valuable tool. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds, including this compound, to identify those that fit the pharmacophore and are therefore likely to be active. As of now, there are no published molecular docking or pharmacophore modeling studies specifically involving this compound.
Exploration of Biological Activities Through in Vitro and Mechanistic Studies
Investigation of Enzyme Modulatory Effects (e.g., Inhibition, Activation) in Cell-Free Systems
No data is available on the interaction of 2-Cyclobutyl-6-methylisonicotinonitrile with any enzyme in cell-free assays.
Mechanistic Studies of Enzyme-Compound Interactions
There are no mechanistic studies describing how this compound might interact with or modulate enzyme activity.
Ligand-Receptor Binding and Allosteric Modulation Studies in Recombinant Systems
Information regarding the binding affinity, selectivity, or allosteric modulation effects of this compound at any receptor is not available in the scientific literature.
Characterization of Binding Affinity and Selectivity
No studies characterizing the binding affinity (e.g., Ki, IC50) or selectivity profile of this compound have been published.
Antimicrobial or Antiparasitic Efficacy in Model Organisms (In Vitro)
There are no published reports on the in vitro efficacy of this compound against any pathogenic microorganisms or parasites.
Chemical Biology of Action Against Pathogenic Microorganisms
The mechanism of action of this compound against pathogenic microorganisms has not been investigated.
Cellular Pathway Perturbation Studies in Cultured Cell Lines (e.g., Apoptotic Signaling, Inflammatory Pathways)
No research has been published detailing the effects of this compound on any cellular signaling pathways in cultured cell lines.
Molecular Probing of Cellular Mechanisms
Detailed in vitro studies specifically targeting this compound are not extensively documented in publicly available scientific literature. However, the isonicotinonitrile scaffold, a core component of this molecule, is a recognized pharmacophore in medicinal chemistry. Compounds featuring this pyridine-based structure have been investigated for a variety of biological activities.
The presence of the cyclobutyl and methyl groups on the isonicotinonitrile ring of this compound would significantly influence its steric and electronic properties, thereby dictating its potential interactions with biological targets. The cyclobutyl group, in particular, introduces a three-dimensional element that can affect binding affinity and selectivity for specific proteins. Mechanistic studies on closely related analogs often involve assays to determine effects on cell signaling pathways, enzyme kinetics, and receptor binding to elucidate the precise molecular interactions responsible for any observed biological activity.
Structure-Activity Relationship (SAR) Studies on this compound Analogs (emphasizing chemical features)
The key chemical features of this compound that would be central to SAR studies include:
The Isonicotinonitrile Core: This aromatic ring system serves as the foundational scaffold. Modifications to this core, such as the introduction of additional substituents or alteration of the pyridine (B92270) nitrogen's position, would be expected to significantly impact biological activity. The nitrile group is a key functional group that can act as a hydrogen bond acceptor or participate in other interactions.
The 2-Cyclobutyl Group: The size, shape, and lipophilicity of the substituent at the 2-position are critical determinants of biological activity. The cyclobutyl group is a relatively small, non-polar, and conformationally restricted moiety. SAR studies on analogs would likely involve varying the size of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to probe the steric tolerance of the binding pocket. Additionally, introducing substituents on the cyclobutyl ring itself could further refine interactions with the target.
The 6-Methyl Group: The methyl group at the 6-position also influences the molecule's steric and electronic profile. Replacing this methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors would provide valuable SAR insights.
A hypothetical SAR study on analogs of this compound might explore the following modifications and their impact on a specific biological endpoint:
| Compound | R1 (Position 2) | R2 (Position 6) | Predicted Impact on Activity (Hypothetical) |
| Analog 1 | Cyclopropyl | Methyl | May show altered potency due to smaller ring size, potentially allowing for different binding orientations. |
| Analog 2 | Cyclopentyl | Methyl | Increased steric bulk could enhance or diminish activity depending on the target's topology. |
| Analog 3 | Cyclobutyl | Ethyl | A larger alkyl group at position 6 could introduce steric hindrance or new beneficial interactions. |
| Analog 4 | Phenyl | Methyl | Aromatic substitution would significantly alter electronic and hydrophobic properties, likely leading to a different biological profile. |
| Analog 5 | Cyclobutyl | Hydrogen | Removal of the methyl group would reduce steric bulk and could impact binding affinity. |
These hypothetical analogs illustrate how systematic modifications to the core structure of this compound would be used to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyclobutyl-6-methylisonicotinonitrile, and how can its structural integrity be validated?
- Methodology : Synthesis typically involves cyclobutyl group introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using 6-methylisonicotinonitrile precursors. Key reagents include palladium catalysts and cyclobutylboronic acids. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, DEPT-135), IR spectroscopy (C≡N stretch ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography resolves stereochemical ambiguities .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct thermal stability assays (TGA/DSC) to determine decomposition thresholds. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) periodically. Handle in fume hoods with nitrile gloves; consult SDS for acute exposure protocols (e.g., inhalation: immediate fresh air, medical consultation) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and how should discrepancies with experimental data be resolved?
- Methodology : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potentials. Compare computed IR/NMR spectra (GIAO method) with experimental data. Discrepancies may arise from solvent effects (include PCM model) or conformational flexibility (perform conformational sampling via molecular dynamics). If inconsistencies persist, re-evaluate exchange-correlation functionals (e.g., including exact exchange terms as in Becke’s 1993 framework) .
Q. What experimental designs can elucidate the steric and electronic effects of the cyclobutyl and methyl substituents in regioselective reactions?
- Methodology : Design competitive reactions with substituent analogs (e.g., cyclohexyl vs. cyclobutyl). Monitor reaction kinetics (UV-Vis, in-situ IR) and quantify regioselectivity via LC-MS. Computational analysis (NBO, Fukui indices) identifies electronic contributions. For steric effects, use X-ray crystallography to compare bond angles/steric hindrance .
Q. How should researchers address contradictions between observed spectroscopic data and computational predictions for this compound?
- Methodology : First, validate computational parameters (basis set, solvent model). If discrepancies persist, explore alternative tautomers or conformers using relaxed potential energy surface scans. Experimentally, perform variable-temperature NMR to detect dynamic effects. Cross-validate with solid-state NMR or X-ray data to rule out solution-phase anomalies .
Data Analysis & Reporting Standards
Q. What statistical methods are appropriate for analyzing reaction yield variations in optimization studies?
- Methodology : Apply ANOVA for multi-factor experiments (e.g., catalyst loading, temperature). Use Tukey’s HSD post-hoc test to identify significant variables. Report confidence intervals (95%) and p-values. Visualize via 3D response surface plots (e.g., using Design-Expert® software). For reproducibility, document raw data with metadata (e.g., instrument calibration details) .
Q. How can CAS SciFindern be leveraged to identify analogous nitrile-containing compounds for comparative studies?
- Methodology : Use keyword combinations (e.g., “nitrile AND cyclobutyl AND methyl”) and filter by “Substance Role” (reactant, catalyst) or “Concept” (synthesis, mechanism). Export results to Zotero for citation management. Cross-reference patents and journal articles for synthetic protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
